D-Apiose -

D-Apiose

Catalog Number: EVT-11857944
CAS Number:
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-apiose is a tetrose.
Overview

D-Apiose is a unique branched-chain monosaccharide, classified as a pentose sugar. It is primarily found in the cell walls of vascular plants, particularly as a component of pectic polysaccharides such as rhamnogalacturonan II (RG-II) and apiogalacturonan. D-Apiose plays a crucial role in plant structure due to its involvement in cross-linking cell wall components and is known to participate in various biochemical pathways within plants .

Source

D-Apiose is predominantly sourced from plants, especially in species like parsley and duckweed. It has been identified as a residue in galacturonans-type pectins, which are essential for plant cell wall integrity . Despite its importance, D-apiose has not been found in free form in nature; it exists mainly as part of larger polysaccharides or glycosides .

Classification

D-Apiose is classified under monosaccharides, specifically as a branched-chain sugar. Its structural uniqueness arises from its branched configuration, which distinguishes it from more common linear sugars. The sugar is characterized by having a single chiral center at the C-2 position, contributing to its stereochemical properties .

Synthesis Analysis

Methods

The biosynthesis of D-apiose occurs through the conversion of UDP-D-glucuronic acid, involving decarboxylation and rearrangement reactions catalyzed by specific enzymes. The key enzyme identified in this pathway is UDP-D-apiose/UDP-D-xylose synthase, which facilitates the transformation of UDP-D-glucuronic acid into UDP-D-apiose and UDP-D-xylose .

Technical Details

  1. Enzymatic Reaction: The enzyme UDP-D-apiose/UDP-D-xylose synthase catalyzes an unusual reaction that combines decarboxylation with sugar ring contraction to produce the furanosyl form of D-apiose.
  2. Substrate Utilization: D-glucose serves as a precursor that undergoes significant structural changes during the synthesis process, leading to the formation of the branched structure characteristic of D-apiose .
Molecular Structure Analysis

Structure

D-Apiose can exist in both open-chain and cyclic forms. In its open-chain configuration, it has a branched structure with a hydroxymethyl group attached to one of its carbon atoms. The cyclic form predominantly appears as a furanose, where the sugar forms a five-membered ring .

Data

  • Molecular Formula: C₅H₁₀O₅
  • Molecular Weight: Approximately 150.13 g/mol
  • Chirality: One stereogenic center at C-2 with D-configuration confirmed through synthesis studies .
Chemical Reactions Analysis

Reactions

D-Apiose participates in various biochemical reactions, particularly those related to plant metabolism and cell wall structure. Key reactions include:

  1. Formation of Glycosides: D-apiose can be involved in glycosylation reactions where it acts as a donor sugar.
  2. Cross-Linking: In RG-II, D-apiose serves as a binding site for borate ions, facilitating cross-linking between polysaccharide chains that enhance the structural integrity of plant cell walls .

Technical Details

The enzymatic processes involving D-apiose often require specific cofactors like NAD+ and involve multiple steps that can be influenced by environmental factors such as pH and temperature .

Mechanism of Action

Process

The mechanism by which D-apiose functions primarily involves its role in the structural organization of plant cell walls. It contributes to the formation of borate esters that cross-link different polysaccharides, thereby reinforcing the mechanical properties of plant tissues.

Data

Research indicates that D-apiose's ability to form stable complexes with borate ions significantly impacts the physical properties of plant cell walls, enhancing their rigidity and resistance to degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Reactivity: D-Apiose is relatively stable but can undergo oxidation or reduction reactions depending on the conditions.
  • Stability: Sensitive to alkaline conditions which can lead to degradation; hence it must be handled with care during chemical analysis .
Applications

D-Apiose has several scientific applications:

  1. Plant Biology Research: Used extensively in studies related to plant cell wall biochemistry and polysaccharide interactions.
  2. Pharmaceuticals: Potential applications in drug formulation due to its role in glycosylation processes.
  3. Food Industry: Investigated for its functional properties in food processing and preservation due to its structural roles in pectins.
Biosynthesis and Metabolic Pathways

UDP-Apiose Biosynthetic Machinery

The biosynthesis of the branched-chain pentose D-apiose centers on the formation of its activated nucleotide sugar form, Uridine Diphosphate-apiose (UDP-Api). This process occurs exclusively in plants and some bacterial species [5] [6].

UDP-Apiose/UDP-Xylose Synthase (UAXS) Mechanism

UDP-Apiose/UDP-Xylose Synthase (UAXS) catalyzes the conversion of UDP-α-D-glucuronic acid (UDP-GlcA) to UDP-Api and UDP-Xyl through a multistep reaction involving:

  • NAD⁺-dependent oxidation at C4ʹ to form UDP-4-keto-glucuronic acid.
  • Decarboxylation accompanied by pyranosyl-to-furanosyl ring contraction, yielding a branched-chain intermediate.
  • Stereospecific reduction by NADH to produce UDP-Api (major product) and UDP-Xyl (minor product) in a ~1:1 ratio at neutral pH [2] [7].

Key catalytic residues include Cys100 (Arabidopsis numbering), which facilitates proton transfer during ring contraction via retro-aldol/aldol rearrangement. Mutation of Cys100 abolishes apiose formation but retains UDP-Xyl production, confirming its role in steering carbon skeleton rearrangement [7]. UAXS belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and retains a tightly bound NAD⁺ cofactor throughout the reaction cycle [7].

Table 1: Enzymatic Features of UAXS

PropertyDetail
ReactionUDP-GlcA → UDP-Api + UDP-Xyl
CofactorNAD⁺ (tightly bound)
Key Catalytic ResiduesThr139, Tyr185, Lys189 (SDR motif); Cys100 (ring contraction)
Kinetic ParametersKₘ (UDP-GlcA): 0.2–0.5 mM; Turnover: 0.3 min⁻¹ (Arabidopsis)

Subcellular Compartmentalization in Plant Cells

UAXS localizes to the Golgi apparatus and cytosol in plant cells. The enzyme is highly expressed in all organs (roots, stems, leaves) but shows elevated activity in rapidly growing tissues where cell wall polysaccharide synthesis is active. UDP-Api is directly channeled to glycosyltransferases in the Golgi for the assembly of apiose-containing glycans, minimizing hydrolysis of this labile sugar nucleotide [4] [6].

Apiosyltransferase Diversity and Specificity

Apiosyltransferases incorporate apiose from UDP-Api into acceptor molecules, forming β-glycosidic linkages. These enzymes exhibit stringent substrate selectivity and phylogenetic conservation [8] [10].

Sugar Donor Selectivity for UDP-Apiose

Apiosyltransferases show exclusive specificity for UDP-apiose and cannot utilize common sugar donors like UDP-glucose or UDP-xylose. The enzyme GuApiGT (UGT79B74) from Glycyrrhiza uralensis demonstrates a Kₘ of 2.59 μM for the acceptor isoliquiritin and near-perfect conversion to isoliquiritin apioside. Even when supplied with UDP-xylose, no byproducts are detected, confirming absolute UDP-Api dependence [10]. Bacterial apiosyltransferases (e.g., XpApiT from Xanthomonas pisi) also exhibit strict UDP-apiose specificity, though they cluster separately from plant enzymes in phylogenetic analyses [8].

Structural Motifs Governing Catalysis (e.g., RLGSDH Motif)

The crystal structure of GuApiGT (2.6 Å resolution) reveals a GT-B fold with two Rossmann-like domains. A critical sugar-binding motif, RLGSDH (residues 342–347), positions UDP-Api via hydrogen bonds to the apiosyl C2ʹ-OH and C3ʹ-OH groups. Mutagenesis confirms this motif’s role:

  • R342A: 98% loss of activity
  • S345A: Complete loss of activity
  • H347A: 90% loss of activity [10]

The RLGSDH motif discriminates against UDP-xylose by sterically excluding the linear pentose. Mutating S345 to alanine relaxes specificity, enabling trace activity with UDP-xylose, though catalytic efficiency remains 10⁴-fold lower than with UDP-Api [10].

Phylogenetic Distribution in Leguminosae and Other Taxa

Apiosyltransferases are enriched in Leguminosae plants, which produce flavonoid apiosides like liquiritin apioside. Genome mining identified 121 candidate genes in Leguminosae sharing the RLGSDH motif. Four characterized enzymes (e.g., GuApiGT, PvApiGT from Phaseolus vulgaris) cluster in the UGT79 family and catalyze 2″-O-apiosylation of flavonoid glucosides [10]. Homologs exist in bryophytes and algae but are absent in monocots lacking apiose-containing metabolites. Bacterial apiosyltransferases (GT90 family) are phylogenetically distinct and likely evolved independently for lipopolysaccharide modification [5] [8].

Rhamnogalacturonan-II (RG-II) Assembly and Borate Crosslinking

D-apiose is a critical component of rhamnogalacturonan-II (RG-II), a pectic polysaccharide essential for cell wall integrity. RG-II exists as a borate-crosslinked dimer in primary walls of vascular plants [4].

Apiose-Borate Diester Formation in Cell Wall Architecture

RG-II monomers contain four side chains (A–D). The A-chain includes a β-D-apiofuranose residue at its non-reducing end. Borate forms a 1:2 di-diester complex by bridging the apiosyl C2ʺ-OH and C3ʺ-OH groups of two RG-II monomers. This crosslinking occurs in the apoplast and requires a pH > 5.0 and calcium ions for stabilization. Mutants lacking RG-II apiose show a 90% reduction in dimer formation, confirming its non-redundant role [4] [9].

Role of Side-Chain Apiose Residues in Dimer Stability

The apiosyl-borate di-ester confers exceptional stability to the RG-II dimer under physiological conditions. Key features include:

  • pH-dependent reversibility: The di-ester hydrolyzes below pH 3.0 but remains stable at pH 4.0–8.0.
  • Mechanical reinforcement: Borate crosslinks reduce wall porosity and increase tensile strength.
  • Metal coordination: The borate diester cooperates with Ca²⁺ ions to form a tetrahedral coordination complex, rigidifying the pectin network [4].

Table 2: RG-II Structural Elements Involving D-Apiose

Structural ElementFunctionConsequence of Apiose Loss
Side-chain ABorate binding site (C2ʺ-OH/C3ʺ-OH)Disrupted dimerization; cell wall swelling
Apiose→Xylose mutationIncompatible borate ester geometry50% reduction in dimer stability
Glycosylinositol phosphorylceramides (GIPCs)Putative RG-II binding partnersReduced borate crosslinking efficiency

Plants with diminished apiose biosynthesis (e.g., Arabidopsis uaxs mutants) exhibit cell wall thickening, growth arrest, and impaired hydraulic conductance, underscoring apiose’s non-redundant role in wall architecture [4] [6].

Properties

Product Name

D-Apiose

IUPAC Name

(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1

InChI Key

AVGPOAXYRRIZMM-BYPYZUCNSA-N

Canonical SMILES

C(C(CO)(C(C=O)O)O)O

Isomeric SMILES

C(C(CO)([C@H](C=O)O)O)O

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